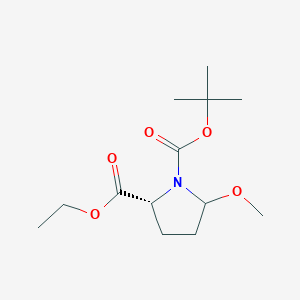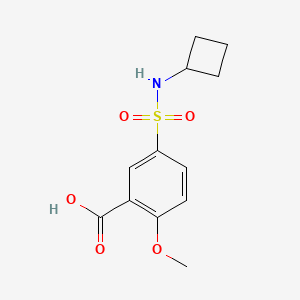
Velpatasvir intermediate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Velpatasvir intermediate is a crucial compound in the synthesis of Velpatasvir, a direct-acting antiviral medication used to treat chronic Hepatitis C infections. Velpatasvir is an NS5A inhibitor that plays a key role in inhibiting the replication and assembly of the Hepatitis C virus .
Vorbereitungsmethoden
The preparation of Velpatasvir intermediate involves several synthetic routes and reaction conditions. One common method includes the nucleophilic substitution of a compound under alkaline conditions, followed by a coupling reaction in the presence of a metal catalyst . Industrial production methods often utilize inexpensive and readily available materials, with processes designed for large-scale production .
Analyse Chemischer Reaktionen
Velpatasvir intermediate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Velpatasvir intermediate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and reactivity of antiviral compounds. In biology and medicine, it is crucial for developing treatments for Hepatitis C, as it helps inhibit the replication of the virus . Industrially, it is used in the large-scale production of antiviral medications .
Wirkmechanismus
The mechanism of action of Velpatasvir intermediate involves its role as a precursor to Velpatasvir, which inhibits the non-structural protein 5A (NS5A) necessary for Hepatitis C virus replication and assembly . By blocking NS5A, Velpatasvir prevents the virus from replicating and assembling, thereby reducing the viral load in the patient’s body.
Vergleich Mit ähnlichen Verbindungen
Velpatasvir intermediate can be compared with other similar compounds such as Ledipasvir and Daclatasvir, which are also NS5A inhibitors used to treat Hepatitis C . Velpatasvir has a significantly higher barrier to resistance, making it a more potent and reliable option for treatment . Other similar compounds include Sofosbuvir and Voxilaprevir, which are used in combination with Velpatasvir for a more comprehensive treatment approach .
Eigenschaften
Molekularformel |
C31H34BrNO8 |
|---|---|
Molekulargewicht |
628.5 g/mol |
IUPAC-Name |
2-O-[2-(9-bromo-8-oxo-5,9,10,11-tetrahydronaphtho[2,3-c]isochromen-3-yl)-2-oxoethyl] 1-O-tert-butyl 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C31H34BrNO8/c1-31(2,3)41-30(37)33-13-17(14-38-4)9-25(33)29(36)40-16-26(34)19-5-7-21-20(10-19)15-39-27-12-22-18(11-23(21)27)6-8-24(32)28(22)35/h5,7,10-12,17,24-25H,6,8-9,13-16H2,1-4H3 |
InChI-Schlüssel |
RNASTNSTOJLQQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC(=O)C2=CC3=C(C=C2)C4=C(C=C5C(=C4)CCC(C5=O)Br)OC3)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B13980422.png)
![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid](/img/structure/B13980424.png)








